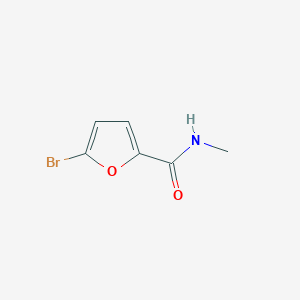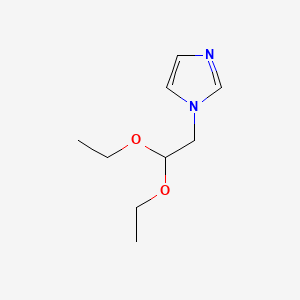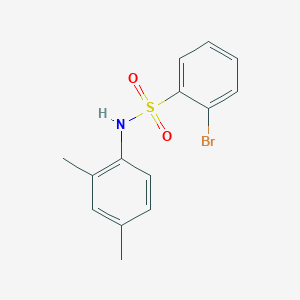
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is a chemical compound with the CAS Number: 902139-76-8 . It has a molecular weight of 218.25 and its IUPAC name is (4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is 1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) . This indicates the presence of a benzofuran ring with three methyl groups attached at positions 4, 6, and 7, and an acetic acid group attached at position 3 .Chemical Reactions Analysis
Benzofuran derivatives, such as “(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid”, can undergo various chemical reactions . For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Physical And Chemical Properties Analysis
“(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Investigations : A study by Khemalapure et al. (2020) investigated the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide using spectroscopic methods and quantum chemical computations. This research contributes to the understanding of molecular interactions and properties, which are crucial in scientific applications like material sciences and molecular modeling (Khemalapure et al., 2020).
Synthesis and Characterization of Derivatives : Research by Maridevarmath et al. (2019) focused on the synthesis of novel benzofuran-3-acetic acid hydrazide derivatives. They studied solvatochromic behavior, dipole moments, and photophysical properties, which are essential for developing luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).
Crystal Structure Analysis : The crystal structure of various benzofuran acetic acid compounds has been analyzed in different studies. These analyses provide insights into molecular geometry and intermolecular interactions, which are significant in the field of crystallography and material sciences. Studies by Choi et al. (2006, 2009) and Gowda et al. (2015) are notable examples (Choi et al., 2006), (Choi et al., 2009), (Gowda et al., 2015).
Synthesis and Reactivity Study : Murthy et al. (2018) conducted a study on the synthesis and characterization of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid. This research included spectroscopic characterization, reactivity study, and charge transfer analysis, all crucial for understanding the chemical properties and potential applications of these compounds (Murthy et al., 2018).
Applications in Coordination Chemistry : Research by Mojumdar et al. (2009) explored the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives. This type of research is vital in coordination chemistry, where understanding the interaction between metals and organic ligands is crucial (Mojumdar et al., 2009).
Propiedades
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRNCSINASUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429353 |
Source


|
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid | |
CAS RN |
902139-76-8 |
Source


|
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)









